![molecular formula C29H38 B1315138 1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene CAS No. 77308-48-6](/img/structure/B1315138.png)
1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene
Overview
Description
1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene is a complex organic compound with the molecular formula C29H38. It is characterized by its unique structure, which includes multiple methyl groups and a dibenzo[b,h]fluorene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, often involving aromatic hydrocarbons and methylating agents.
Cyclization: A key step in the synthesis is the cyclization reaction, where the aromatic rings are fused to form the dibenzo[b,h]fluorene core.
Hydrogenation: The final step involves hydrogenation to saturate the compound, resulting in the octahydro form.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting any unsaturated bonds to saturated ones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce halogenated derivatives .
Scientific Research Applications
1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene has several applications in scientific research:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its stable structure and electronic properties.
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a scaffold for designing biologically active molecules.
Mechanism of Action
The mechanism by which 1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene exerts its effects depends on its application:
Electronic Applications: In materials science, its mechanism involves the delocalization of electrons across the aromatic system, contributing to its conductive properties.
Biological Applications: When used in drug delivery, it may interact with cellular membranes or specific receptors, facilitating the transport of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene: This compound is unique due to its high degree of methylation and saturated structure.
Dibenzo[b,h]fluorene: Lacks the extensive methylation and hydrogenation, making it less stable and less suitable for certain applications.
Tetramethyl-dibenzo[b,h]fluorene: Contains fewer methyl groups, resulting in different electronic and physical properties.
Uniqueness
This compound stands out due to its extensive methylation, which enhances its stability and makes it suitable for high-performance applications in materials science and industry .
Biological Activity
1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene (CAS Number: 77308-48-6) is a polycyclic aromatic hydrocarbon with potential biological activity. Its unique structure suggests various applications in medicinal chemistry and materials science. This article reviews the biological activities associated with this compound based on available literature and research findings.
- Molecular Formula : C29H38
- Molecular Weight : 386.612 g/mol
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : 480.7 ± 40.0 °C at 760 mmHg
- LogP : 11.67 (indicating high lipophilicity)
Biological Activity Overview
The biological activity of octamethyl-dibenzo[b,h]fluorene derivatives has been explored in various contexts:
Antimicrobial Activity
Recent studies have indicated that compounds related to the fluorene structure exhibit significant antimicrobial properties. For instance:
- O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives : These derivatives showed promising antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans. The study highlighted that the electron-withdrawing effects of substituents can enhance antimicrobial efficacy against both planktonic and biofilm states of bacteria .
Anticancer Potential
Fluorene derivatives have been investigated for their anticancer properties:
- A study synthesized several derivatives of fluorenone and evaluated their cytotoxicity against various cancer cell lines. Some compounds exhibited notable antiproliferative activity by acting as topoisomerase inhibitors . The introduction of specific side chains significantly influenced their biological activity.
Antioxidant Properties
Fluorene-based compounds have also been reported to possess antioxidant activities. This property is essential for developing therapeutic agents aimed at combating oxidative stress-related diseases .
Research Findings and Case Studies
Properties
IUPAC Name |
5,5,8,8,16,16,19,19-octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),10,13,15(20)-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38/c1-26(2)9-11-28(5,6)24-16-20-18(14-22(24)26)13-19-15-23-25(17-21(19)20)29(7,8)12-10-27(23,3)4/h14-17H,9-13H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZKLFKSJQUIBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=C3CC4=CC5=C(C=C4C3=C2)C(CCC5(C)C)(C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504087 | |
Record name | 1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77308-48-6 | |
Record name | 1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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